N-cycloheptyl-4-methyl-3-nitrobenzamide
Description
N-Cycloheptyl-4-methyl-3-nitrobenzamide (referred to as compound 17k in synthetic studies) is a benzamide derivative characterized by a cycloheptylamine substituent and a 4-methyl-3-nitrobenzoyl moiety. It was synthesized as a light-yellow solid with an 82% yield via a fragment-based design approach, highlighting its synthetic accessibility . Key spectroscopic data include:
- ¹H-NMR (600 MHz, CDCl₃): δ 8.30 (s, 1H), 7.93 (d, J = 7.9 Hz, 1H), 7.41 (d, J = 7.9 Hz, 1H), 6.23 (d, J = 6.7 Hz, 1H), 4.15 (m, 1H), 2.64 (s, 3H), and signals corresponding to the cycloheptyl group.
- ¹³C-NMR (150 MHz, CDCl₃): δ 163.8 (amide carbonyl), 148.9–122.8 (aromatic carbons), 51.3 (cycloheptyl C-N), and 20.5 (methyl group) .
Properties
IUPAC Name |
N-cycloheptyl-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-8-9-12(10-14(11)17(19)20)15(18)16-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUUFWAYFKKGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cycloheptyl-4-methyl-3-nitrobenzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with cycloheptylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-methyl-3-nitrobenzoic acid and cycloheptylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Procedure: The 4-methyl-3-nitrobenzoic acid is first activated by the coupling agent, followed by the addition of cycloheptylamine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-cycloheptyl-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzamide structure allows for substitution reactions, particularly at the positions ortho and para to the amide group. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N-cycloheptyl-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, microbial growth, or other physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-cycloheptyl-4-methyl-3-nitrobenzamide are compared below with five analogous benzamide derivatives (Table 1).
Table 1: Structural Comparison of this compound and Analogues
Key Comparative Analysis
Substituent Effects on Physicochemical Properties Lipophilicity: The cycloheptyl group in the target compound increases lipophilicity compared to smaller substituents like phenethyl (e.g., N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide ). This property may influence membrane permeability in biological systems.
Electronic and Functional Group Variations Nitro Group Positioning: The 3-nitro substitution in the target compound creates a meta-directing electronic effect, contrasting with para-nitro analogues (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ). This may alter reactivity in further functionalization or biological interactions. Methyl vs.
Synthetic Accessibility
- The target compound’s 82% yield suggests efficient synthesis compared to derivatives like 4-nitro-N-(3-nitrophenyl)benzamide, which is primarily reported as a teaching tool without yield data .
Biological Implications
- While explicit bioactivity data are absent in the provided evidence, structural analogs with nitro groups (e.g., ) are often explored for antimicrobial or enzyme-inhibitory properties. The cycloheptyl group’s unique geometry could optimize binding in hydrophobic pockets of biological targets.
Biological Activity
N-cycloheptyl-4-methyl-3-nitrobenzamide is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 262.31 g/mol
- CAS Number : 329940-33-2
- SMILES Notation :
O=C(NC1CCCCC1)C2=CC=C(C)C([N+]([O-])=O)=C2
The compound features a cycloheptyl group, a methyl group, and a nitro group attached to a benzamide structure. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The nitro group may participate in redox reactions, while the amide group can form hydrogen bonds, influencing the compound's pharmacological effects.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Receptor Binding : It is hypothesized that this compound interacts with opioid receptors, which could mediate analgesic effects.
1. Analgesic Properties
Research indicates that this compound may exhibit analgesic properties similar to other compounds in its class. Its interaction with pain pathways suggests potential applications in pain management therapies.
3. Antimicrobial Activity
The nitro group in benzamides can enhance antimicrobial properties by generating reactive intermediates upon reduction within microbial cells, leading to DNA damage and cell death.
Case Studies and Experimental Data
A summary of relevant studies examining the biological activity of similar nitro compounds illustrates the potential of this compound:
Q & A
Q. What are the optimal synthetic routes for N-cycloheptyl-4-methyl-3-nitrobenzamide in academic research?
The synthesis of nitro-substituted benzamides typically involves sequential nitration, amidation, and functionalization steps. For analogous compounds, the Schotten-Baumann reaction is widely used, where an acyl chloride (e.g., 4-methyl-3-nitrobenzoyl chloride) reacts with an amine (e.g., cycloheptylamine) in dichloromethane with trimethylamine as a base to form the amide bond . Key considerations include:
- Reagent stoichiometry : Equimolar ratios of acyl chloride and amine to minimize side products.
- Temperature control : Room temperature to avoid decomposition of nitro groups.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR confirm the presence of cycloheptyl and nitrobenzamide moieties (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : SHELX software refines crystal structures, identifying bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for nitro-substituted benzamides?
Discrepancies may arise from polymorphism (different crystal forms) or dynamic effects in solution (e.g., rotational isomerism). Methodological solutions include:
- Cross-validation : Compare X-ray data with solid-state NMR or IR spectroscopy to confirm structural consistency.
- DFT calculations : Predict energetically favorable conformers and compare with experimental data .
- Temperature-dependent NMR : Identify conformational flexibility in solution that may not be captured in static crystal structures .
Q. What are the methodological considerations for evaluating the biological activity of this compound?
For pharmacological studies:
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., IC determination) to assess interactions with target enzymes like kinases or proteases .
- Receptor binding studies : Radioligand displacement assays quantify affinity for receptors (e.g., GPCRs) .
- Cellular toxicity profiling : MTT or ATP-based assays evaluate cytotoxicity across cell lines .
Q. How does the substitution pattern on the benzamide ring influence the compound's reactivity and pharmacological potential?
- Nitro group positioning : The 3-nitro substituent is electron-withdrawing, enhancing electrophilic reactivity for nucleophilic aromatic substitution. This can modulate interactions with biological targets (e.g., DNA intercalation or enzyme active sites) .
- Cycloheptyl group : Bulky substituents may improve pharmacokinetic properties by reducing metabolic degradation. Computational docking studies can predict steric effects on target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
